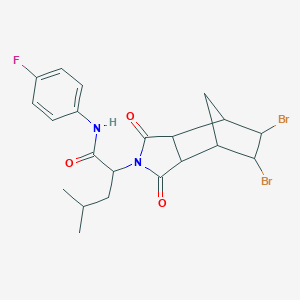![molecular formula C19H18N4O4 B340430 N-[2-NITRO-4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE](/img/structure/B340430.png)
N-[2-NITRO-4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-NITRO-4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the nitro group and the oxadiazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-NITRO-4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as methyl 3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]benzoate.
Cyclization Reaction: The intermediate is then subjected to cyclization reactions under specific conditions to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.
Chemical Reactions Analysis
Types of Reactions
N-[2-NITRO-4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
Reduction: Formation of 2-{3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]phenyl}-5-phenyl-1,3,4-oxadiazole.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-NITRO-4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of N-[2-NITRO-4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as DNA synthesis or cell signaling pathways.
Pathways Involved: It may interfere with pathways related to cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Imidazole Derivatives: Another class of heterocyclic compounds with broad applications in medicinal chemistry.
Uniqueness
N-[2-NITRO-4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE is unique due to the presence of both the nitro group and the oxadiazole ring, which confer distinct chemical reactivity and biological properties. Its specific substitution pattern also differentiates it from other similar compounds.
Properties
Molecular Formula |
C19H18N4O4 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-nitro-N-(oxolan-2-ylmethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline |
InChI |
InChI=1S/C19H18N4O4/c24-23(25)17-11-14(8-9-16(17)20-12-15-7-4-10-26-15)19-22-21-18(27-19)13-5-2-1-3-6-13/h1-3,5-6,8-9,11,15,20H,4,7,10,12H2 |
InChI Key |
AUWNPLFSKLQHNC-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC2=C(C=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CC(OC1)CNC2=C(C=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(4-Nitrophenyl)-2-oxoethyl] 2-(1,7,8,9,10,10-hexachloro-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetate](/img/structure/B340347.png)

![4-[(2E)-2-(1-acetyl-2-oxoindol-3-ylidene)hydrazinyl]-N-(2-methylphenyl)-3-nitrobenzamide](/img/structure/B340350.png)
![3-nitro-N-(2-methylphenyl)-4-[2-(1-phenylethylidene)hydrazino]benzamide](/img/structure/B340351.png)
![N-(2-methylphenyl)-3-nitro-4-[2-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]benzamide](/img/structure/B340352.png)
![4-{2-[4-(dimethylamino)benzylidene]hydrazino}-3-nitro-N-(2-methylphenyl)benzamide](/img/structure/B340353.png)
![3-nitro-4-[2-(4-methoxybenzylidene)hydrazino]-N-(4-methoxyphenyl)benzamide](/img/structure/B340355.png)
![3-nitro-4-[2-(2-methylcyclohexylidene)hydrazino]-N-phenylbenzamide](/img/structure/B340357.png)
![4-nitro-5-[2-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]benzene-1,2-dicarbonitrile](/img/structure/B340360.png)
![2-(4-nitrophenyl)-2-oxoethyl 2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B340363.png)
![2-{4'-nitro[1,1'-biphenyl]-4-yl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B340365.png)

![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methyl-N-(4-nitrophenyl)pentanamide (non-preferred name)](/img/structure/B340368.png)

